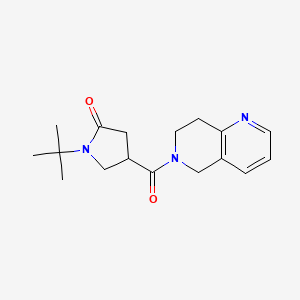

2-(benzylamino)-N-phenylnicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(benzylamino)-N-phenylnicotinamide and related compounds involves several strategies, including acylation, amidation, and catalytic methods. A notable method involves the acylation of aniline derivatives by nicotinic acid chloride followed by benzylation, demonstrating a route for producing N-arylnicotinamides and their derivatives (Pisanenko, Klimko, & Likhnitskii, 2011). Another approach includes a catalytic synthesis utilizing mesoporous Pd-doped TiO2 under UV irradiation, highlighting an environmentally friendly pathway (Wang, Hu, Yang, Yan, Xiong, & Zhang, 2014).

Molecular Structure Analysis

Structural elucidation is crucial for understanding the chemical behavior of 2-(benzylamino)-N-phenylnicotinamide. Spectroscopic methods, including IR and NMR, are employed to confirm the functional groups and molecular geometry. Studies have described the synthesis and structural analysis of related compounds, offering insights into intramolecular hydrogen bonding and geometric configurations critical for molecular interactions and reactivity (Kolev & Angelov, 2008).

Chemical Reactions and Properties

2-(Benzylamino)-N-phenylnicotinamide participates in various chemical reactions, including amidation, acylation, and complexation with other molecules. The formation of molecular complexes with benzoic acid and isonicotinamide demonstrates the compound's ability to engage in robust hydrogen bonding, highlighting its reactivity and potential as a building block in molecular synthesis (Seaton, Parkin, Wilson, & Blagden, 2009).

Applications De Recherche Scientifique

Novel Inhibitors for Cholesteryl Ester Transfer Protein

Compounds similar to "2-(benzylamino)-N-phenylnicotinamide" have been synthesized and evaluated for their inhibitory effect on cholesteryl ester transfer protein (CETP) activity in human plasma. These studies elucidate the structural requirements for inhibitory activity, aiming at optimizing compounds for enhanced CETP inhibition, which is a potential therapeutic target for raising high-density lipoprotein (HDL) cholesterol levels and thus combating cardiovascular diseases (Shinkai et al., 2000).

Antimicrobial Agents

The synthesis of derivatives structurally related to "2-(benzylamino)-N-phenylnicotinamide" has led to the discovery of new antimicrobial agents. These compounds have shown potent inhibitory effects against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal strains, indicating their potential as broad-spectrum antimicrobials (Bikobo et al., 2017).

Biosynthesis of Benzylamine

Research into the biosynthesis of benzylamine, a commodity chemical used in various applications, has identified novel biosynthetic pathways. These pathways can generate benzylamine from phenylpyruvate using enzymes from different sources, offering a green production alternative that eliminates the need for toxic chemical processes (Pandey et al., 2021).

Electrosynthesis in Supercritical Fluids

Studies have explored the electrosynthesis of phenylacetic acid, a compound related to the query, in supercritical CO2 and CO2-expanded liquids. This research highlights the potential for environmentally friendly synthesis methods for producing valuable chemical compounds, emphasizing the importance of developing sustainable industrial chemical processes (Chanfreau et al., 2008).

Antitumor Properties

Novel 2-(4-aminophenyl)benzothiazoles, structurally related to the query compound, have been identified as possessing highly selective and potent antitumor properties. These compounds have been studied for their mechanism of action, biotransformation by cytochrome P450 1A1 to active metabolites, and their potential as clinical agents for cancer treatment, showcasing the importance of structural modification in enhancing drug efficacy and safety (Bradshaw et al., 2002).

Mécanisme D'action

While the specific mechanism of action for “2-(benzylamino)-N-phenylnicotinamide” is not available, benzylamines and their derivatives are known to exhibit several biological properties, including antifungal, anti-inflammatory, and antibacterial activity.

Safety and Hazards

Propriétés

IUPAC Name |

2-(benzylamino)-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c23-19(22-16-10-5-2-6-11-16)17-12-7-13-20-18(17)21-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZJAUUASLFBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylamino)-N-phenylpyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5512374.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(3-methylbutanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512382.png)

![1-methyl-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)piperazine](/img/structure/B5512389.png)

![5-benzyl-1-(4-methylphenyl)-4-[(3E)-3-pentenoyl]-2-piperazinone](/img/structure/B5512415.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)

![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)